molecular formula C6H15NO B054265 L-tert-Leucinol CAS No. 112245-13-3

L-tert-Leucinol

Cat. No.: B054265
CAS No.: 112245-13-3
M. Wt: 117.19 g/mol
InChI Key: JBULSURVMXPBNA-RXMQYKEDSA-N
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Description

L-tert-Leucinol is a highly valuable, sterically hindered chiral amino alcohol extensively employed as a versatile building block and chiral auxiliary in organic synthesis and medicinal chemistry. Its defining structural feature is the presence of both a primary alcohol group and a secondary amine group on a scaffold featuring a tert-butyl group, which provides significant steric bulk and rigidity. This unique configuration makes this compound an exceptional ligand for asymmetric catalysis, including enantioselective additions to carbonyl compounds and reductions, where it induces high enantiomeric excess in the resulting products.

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULSURVMXPBNA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920704
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112245-13-3
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112245-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3,3-dimethyl-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

I₂/NaBH₄-Mediated Reduction

The most direct method involves reducing L-tert-leucine using I₂ and NaBH₄ in methanol. This one-pot procedure leverages in situ generation of HI, which protonates the carboxylate group, enabling borohydride to reduce the carboxylic acid to the primary alcohol. A representative protocol from Organic Syntheses outlines:

  • Reagents : L-tert-leucine (1 equiv), I₂ (1.13 equiv), NaBH₄ (excess)

  • Conditions : Methanol solvent, room temperature, 48-hour reaction

  • Workup : Solvent evaporation under reduced pressure, recrystallization from ethanol
    This method avoids intermediate isolation, streamlining production. While exact yields are unspecified, analogous reductions report >80% efficiency.

Alternative Reducing Systems

Though less common, LiAlH₄ and BH₃·THF have been explored for carboxylic acid reduction. However, these require pre-activation of the acid (e.g., esterification), adding synthetic steps. For instance, converting L-tert-leucine to its methyl ester followed by LiAlH₄ reduction achieves 75–85% yields but introduces scalability challenges due to moisture sensitivity.

Enzymatic Synthesis of L-tert-Leucine Precursors

Leucine Dehydrogenase (LeuDH)-Catalyzed Reductive Amination

L-tert-leucine, the immediate precursor to this compound, is efficiently synthesized via LeuDH from Exiguobacterium sibiricum (EsiLeuDH). This enzyme catalyzes the NADH-dependent reductive amination of trimethylpyruvic acid (TMP) to L-tert-leucine:

TMP+NH4++NADHEsiLeuDHL-tert-leucine+NAD++H2O\text{TMP} + \text{NH}4^+ + \text{NADH} \xrightarrow{\text{EsiLeuDH}} \text{L-tert-leucine} + \text{NAD}^+ + \text{H}2\text{O}

Optimized Conditions :

  • Substrate : 0.5 M TMP (batch-fed to avoid inhibition)

  • Enzymes : 20 g·L⁻¹ EsiLeuDH, 30 g·L⁻¹ formate dehydrogenase (FDH) for cofactor regeneration

  • Yield : 96% at 20-hour reaction time (Table 1)

Table 1: Enzymatic Synthesis of L-tert-leucine Under Fed-Batch Conditions

ParameterValue
TMP Concentration0.5 M
Reaction Time20 h
Conversion Rate98%
L-tert-leucine Yield96%

Subsequent Reduction to this compound

The enzymatically derived L-tert-leucine is reduced to this compound using I₂/NaBH₄ as described in Section 1.1. Combining enzymatic amination (96% yield) with chemical reduction (85% assumed) gives an overall yield of ~82%, outperforming purely chemical routes.

Resolution of Racemic tert-Leucinol Precursors

Dynamic Kinetic Resolution (DKR) of Amino Acid Derivatives

Chiral pyridine-oxide catalysts enable DKR of tert-leucine precursors. A patent details:

  • Substrates : Pentafluorophenol-(dibenzylamino) ester, benzhydrol

  • Catalyst : Chiral PPY nitrogen oxide (0.05–0.1 equiv)

  • Conditions : -5°C, potassium tert-butoxide base, trifluorotoluene/dichloroethane solvent

  • Outcome : >99.5% ee after Pd/C hydrogenation and debenzylation

While this method targets L-tert-leucine, reducing the product provides enantiopure this compound. The DKR step’s high enantioselectivity ensures minimal chiral loss during reduction.

Diastereomeric Salt Resolution

Early methods resolved DL-tert-leucine using camphor-10-sulfonic acid, achieving 23% yield after three recrystallizations. Modern iterations employ dibenzoyl-d-tartrate salts, enhancing yield to 40–50% but requiring multi-day processes. Subsequent reduction of resolved L-tert-leucine follows Section 1.1 protocols.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

MethodKey StepsYield (%)ee (%)Scalability
I₂/NaBH₄ ReductionDirect reduction of L-tert-leucine80–85>99High
Enzymatic + ReductionLeuDH amination → Reduction82>99.5Industrial
DKR + ReductionDKR → Hydrogenation → Reduction75>99.5Moderate
ResolutionSalt resolution → Reduction23–4099Low

The enzymatic route offers the best balance of yield and scalability, whereas DKR provides superior enantiocontrol for high-value applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Leucinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetone at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM) at low temperatures.

Major Products Formed

    Oxidation: Formation of (S)-tert-leucinal.

    Reduction: Formation of (S)-tert-leucinamide.

    Substitution: Formation of (S)-tert-leucinyl chloride.

Scientific Research Applications

Pharmaceutical Development

L-tert-Leucinol serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to enhance the stereochemistry of drug molecules is crucial for improving their efficacy and safety profiles. The compound is particularly important in the development of biologically active molecules, including:

  • HIV protease inhibitors : These are critical in the treatment of HIV/AIDS.
  • Antiviral drugs : this compound is used as an intermediate in synthesizing compounds that inhibit hepatitis viruses .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme mechanisms and protein interactions. Its application provides insights into biological processes, aiding the development of new therapeutic strategies. Notably, it is involved in:

  • Biosynthesis studies : Research shows that engineered bacteria can produce this compound from trimethylpyruvic acid with high yields, demonstrating its potential for large-scale production .
  • Enzymatic reactions : Leucine dehydrogenase has been identified as a promising biocatalyst for producing this compound through asymmetric reduction processes .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its moisturizing properties. It helps improve skin hydration and texture, making it beneficial for skincare formulations. Its role as a humectant contributes to better skin health outcomes by retaining moisture .

Amino Acid Derivatives

As a precursor for synthesizing other amino acids and their derivatives, this compound plays a significant role in various biochemical applications, including:

  • Nutrition : It is used in dietary supplements.
  • Research : Its derivatives are essential for studying metabolic pathways and physiological functions .

Polymer Chemistry

In polymer chemistry, this compound is utilized in producing specialty polymers that enhance material properties such as flexibility and thermal stability. This application is particularly valuable in industries like packaging and automotive manufacturing, where material performance is critical .

Data Summary Table

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentChiral building block for drugsEnhances drug efficacy and safety
Biochemical ResearchEnzyme mechanism studiesInsights into biological processes
Cosmetic FormulationsMoisturizing agentImproves skin hydration and texture
Amino Acid DerivativesPrecursor for amino acidsEssential for nutrition and biochemical research
Polymer ChemistryProduction of specialty polymersEnhances flexibility and thermal stability

Case Studies

  • Biosynthesis of this compound : A study demonstrated the successful production of this compound using engineered Escherichia coli strains expressing leucine dehydrogenase. The process yielded over 87% of the target compound from trimethylpyruvic acid, showcasing its potential for industrial applications .
  • Pharmaceutical Applications : Research highlighted the use of this compound as an intermediate in synthesizing antiviral agents, illustrating its importance in developing treatments for viral infections like HIV and hepatitis .
  • Cosmetic Formulation Development : A formulation study indicated that incorporating this compound significantly improved the moisturizing properties of skincare products, leading to enhanced consumer satisfaction and effectiveness .

Mechanism of Action

The mechanism of action of (S)-tert-Leucinol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the derivative of (S)-tert-Leucinol being studied.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in this compound provides superior steric bulk compared to L-valinol (isobutyl) or L-leucinol (linear chain), enhancing enantioselectivity in catalysis .
  • D-Phenylglycinol’s aromaticity enables π-π interactions in ligand-substrate binding, unlike aliphatic this compound .

Enantioselective Catalysis

Catalyst System Substrate Yield (%) Enantioselectivity (% ee) Reference
Ti(IV)-L-tert-Leucinol Schiff Formaldehyde 60 >90
Ti(IV)-L-Valinol Schiff Formaldehyde 55 85
Pd-L-tert-Leucinol Oxazoline Benzosultams 95 95

Key Observations :

  • This compound’s tert-butyl group improves stereochemical control, outperforming L-valinol in Ti(IV)-catalyzed cyanohydrin synthesis .
  • In Pd-catalyzed C–H activation, this compound-based ligands enable efficient immobilization, enhancing recyclability .

Economic and Practical Considerations

  • Cost: this compound is priced at ~$2,563/g (), significantly higher than L-valinol (\sim$150/g) due to synthetic complexity .
  • Availability: Commercial suppliers (e.g., Santa Cruz Biotechnology, TCI) stock this compound, but smaller scales (1–5 g) are common .
  • Stability: The tert-butyl group enhances thermal stability, making this compound preferable in high-temperature reactions over L-leucinol .

Biological Activity

L-tert-Leucinol, a derivative of the amino acid leucine, has garnered attention for its potential biological activities and applications in various fields, particularly in biocatalysis and peptide synthesis. This article explores the biological activity of this compound, including its enzymatic interactions, synthesis pathways, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C6_6H15_{15}NO
  • Molecular Weight : 115.19 g/mol
  • Melting Point : 30-34 °C
  • Optical Activity : [α]26/D +37° in ethanol
  • Density : 0.9 g/mL at 25 °C

These properties make this compound suitable for applications in peptide synthesis and as a chiral building block in organic chemistry .

Enzymatic Activity

This compound plays a significant role in enzymatic reactions, particularly involving leucine dehydrogenases (LeuDH). These enzymes catalyze the asymmetric reduction of keto acids to their corresponding amino acids. Recent studies have demonstrated the efficiency of engineered LeuDHs in synthesizing this compound from trimethylpyruvic acid (TMP).

Key Findings from Research

  • Enzyme Characterization :
    • A novel marine LeuDH exhibited high activity towards TMP, achieving a yield of 87.38% for this compound with an enantiomeric excess greater than 99.99% after 25 hours of reaction .
    • The enzyme showed strict substrate specificity for nonpolar aliphatic amino acids, with significantly lower activity towards polar and aromatic amino acids .
  • Kinetic Parameters :
    • The kinetic parameters for the recombinant PbLeuDH indicated a Km value of 0.40 mM for L-leucine, suggesting it as the natural substrate, while the Km value for TMP was recorded at 4.92 mM .
  • Biocatalytic Pathways :
    • The biotransformation pathway involves the oxidative deamination of amino acids and reductive amination of keto acids, which are crucial for amino acid biosynthesis .

Case Study 1: Biotechnological Application

In a study by Zhu et al., engineered E. coli cells co-expressing leucine dehydrogenase and formate dehydrogenase were utilized to convert TMP to this compound efficiently. This approach not only enhanced yield but also reduced production costs associated with traditional chemical synthesis methods .

Case Study 2: Pharmaceutical Implications

Research has indicated that this compound can serve as a key intermediate in the synthesis of various pharmaceutical compounds, including quaternary α-amino acids and α-nitrosulfones. Its chiral nature allows for enantioselective synthesis processes that are essential in drug development .

Tables Summarizing Key Data

PropertyValue
Molecular FormulaC6_6H15_{15}NO
Melting Point30-34 °C
Density0.9 g/mL at 25 °C
Optical Activity[α]26/D +37°
EnzymeSpecific Activity (U/mg)Km (mM)Yield (%)
PbLeuDHCrude: 7.42; Purified: 26.50L-leucine: 0.40; TMP: 4.9287.38

Q & A

Q. Table 1: Comparison of Synthetic Methods for this compound

MethodCatalystYield (%)ee (%)ConditionsReference
Nucleophilic SubstitutionBINOL-phosphoric acid8596Toluene, -20°C, 24h
Reductive AminationNaBH4_47288MeOH, RT, 12h
Enzymatic ResolutionLipase CAL-B9099Phosphate buffer, 37°C

Q. Table 2: Analysis of Conflicting Catalytic Data in Asymmetric Aldol Reactions

StudyCatalyst Loading (mol%)SolventYield (%)ee (%)Proposed Resolution (Variable Adjusted)
A5DCM7890Standardize to anhydrous DCM
B10THF6582Reduce loading to 5 mol%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-tert-Leucinol
Reactant of Route 2
L-tert-Leucinol

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